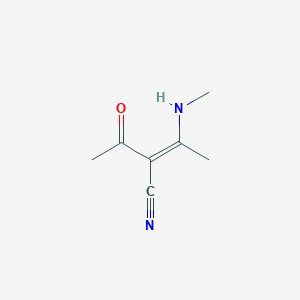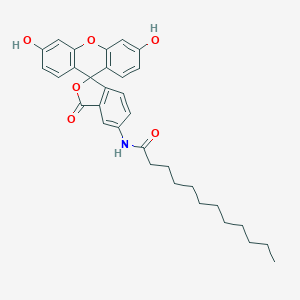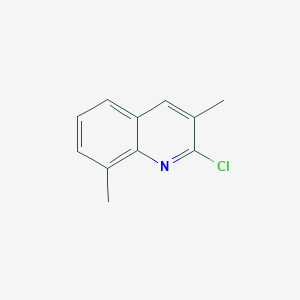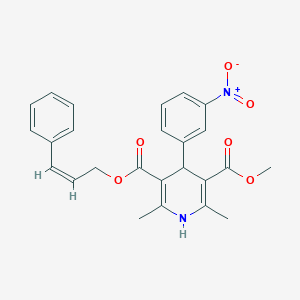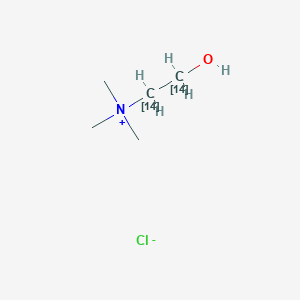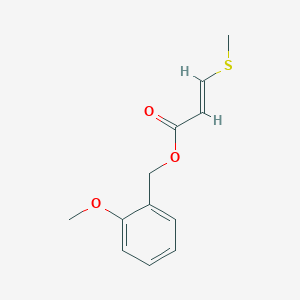
3-(4-chlorophenyl)-N,N-dimethyl-1-phenylpropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-chlorophenyl)-N,N-dimethyl-1-phenylpropan-1-amine, commonly known as 4-CPA, is a synthetic compound that belongs to the class of amphetamines. It is a psychoactive substance that affects the central nervous system and has stimulant properties. The chemical structure of 4-CPA is similar to other amphetamines, such as methamphetamine and MDMA. However, 4-CPA has a unique chemical structure that makes it an interesting compound for scientific research.
Mecanismo De Acción
The exact mechanism of action of 4-CPA is not fully understood. However, it is believed to work by increasing the release of dopamine, norepinephrine, and serotonin in the brain. These neurotransmitters are involved in regulating mood, attention, and motivation.
Efectos Bioquímicos Y Fisiológicos
The use of 4-CPA has been shown to have several biochemical and physiological effects. These include increased heart rate, blood pressure, and body temperature. Additionally, 4-CPA has been shown to increase alertness, focus, and mood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-CPA in lab experiments is its unique chemical structure, which allows researchers to investigate its effects on the central nervous system. Additionally, 4-CPA has been shown to have a relatively low toxicity profile, making it a safer alternative to other amphetamines. However, one limitation of using 4-CPA in lab experiments is its potential for abuse and addiction. Therefore, researchers must take precautions to ensure the safe handling and storage of this compound.
Direcciones Futuras
There are several future directions for research on 4-CPA. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, 4-CPA has been shown to have anti-inflammatory properties, which could make it a potential treatment for inflammatory diseases, such as multiple sclerosis. Finally, further research is needed to fully understand the mechanism of action of 4-CPA and its potential therapeutic uses.
Conclusion:
In conclusion, 3-(4-chlorophenyl)-N,N-dimethyl-1-phenylpropan-1-amine, or 4-CPA, is a synthetic compound that has been the subject of several scientific studies. Its unique chemical structure and potential therapeutic properties make it an interesting compound for research. However, caution must be taken when handling and storing this compound due to its potential for abuse and addiction. Future research on 4-CPA could lead to the development of new treatments for a variety of neurological and inflammatory diseases.
Métodos De Síntesis
The synthesis of 4-CPA involves several steps, including the reaction of benzaldehyde with nitroethane to form nitrostyrene, reduction of nitrostyrene to form amphetamine, and finally, the introduction of a chlorine atom to the phenyl ring to form 4-CPA. The synthesis of 4-CPA requires specialized equipment and knowledge of organic chemistry.
Aplicaciones Científicas De Investigación
4-CPA has been the subject of several scientific studies due to its potential therapeutic properties. It has been investigated for its use in the treatment of depression, anxiety, and attention deficit hyperactivity disorder (ADHD). Additionally, 4-CPA has been studied for its potential as a cognitive enhancer and for its neuroprotective properties.
Propiedades
Número CAS |
100427-87-0 |
|---|---|
Nombre del producto |
3-(4-chlorophenyl)-N,N-dimethyl-1-phenylpropan-1-amine |
Fórmula molecular |
C17H20ClN |
Peso molecular |
273.8 g/mol |
Nombre IUPAC |
3-(4-chlorophenyl)-N,N-dimethyl-1-phenylpropan-1-amine |
InChI |
InChI=1S/C17H20ClN/c1-19(2)17(15-6-4-3-5-7-15)13-10-14-8-11-16(18)12-9-14/h3-9,11-12,17H,10,13H2,1-2H3 |
Clave InChI |
PQPNFWBVAGASKB-UHFFFAOYSA-N |
SMILES |
CN(C)C(CCC1=CC=C(C=C1)Cl)C2=CC=CC=C2 |
SMILES canónico |
CN(C)C(CCC1=CC=C(C=C1)Cl)C2=CC=CC=C2 |
Sinónimos |
YS-22 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Bicyclo[2.2.1]hept-5-ene-2-methanol, 5,6-dimethyl-1-(1-methylethenyl)-](/img/structure/B34358.png)
![Furo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B34362.png)

